Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
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Description
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H28N2O3 and its molecular weight is 284.39 g/mol. The purity is usually 95%.
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Biological Activity
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester (hereafter referred to as "the compound") is a synthetic organic molecule characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidine ring with a hydroxyethyl substituent, and a tert-butyl ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Molecular Characteristics
- Molecular Formula : C15H28N2O3
- Molecular Weight : 284.39 g/mol
- IUPAC Name : tert-butyl N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate
Biological Activity
The biological activity of the compound has been investigated in various contexts, particularly focusing on its interactions with biological receptors and enzymes. Preliminary studies suggest significant potential in modulating biological pathways, making it a candidate for therapeutic applications.
- Receptor Interaction : The compound has shown the ability to bind to specific receptors, influencing their activity. This interaction is crucial for understanding the mechanism of action and potential therapeutic effects.
- Enzyme Modulation : Studies indicate that the compound may affect enzyme activity, particularly those involved in metabolic pathways, which could lead to various pharmacological effects.
- Chemical Stability and Reactivity : The carbamate moiety can undergo hydrolysis under acidic or basic conditions, yielding an amine and carboxylic acid. The cyclopropyl group may also participate in ring-opening reactions, leading to derivatives with distinct biological properties.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of the compound relative to structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate | C10H19NO3 | Lacks pyrrolidine; simpler structure |
(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester | C12H25N3O2 | Contains amino group instead of hydroxy; different biological activity |
Cyclopropyl-N-methyl-N-(1-hydroxyethyl)carbamate | C11H19N3O3 | Lacks pyrrolidine; alternative nitrogen substitution |
This table illustrates how the unique combination of functional groups in the compound may impart distinct chemical reactivity and biological properties compared to other similar compounds.
Study on Biological Activity
Research has demonstrated that the compound exhibits significant activity in modulating P-glycoprotein (P-gp), an important efflux transporter involved in drug absorption and distribution. In vitro assays have shown that it can stimulate ATPase activity in P-gp, suggesting it may act as a substrate or inhibitor, which is critical for understanding its pharmacokinetic profile.
In one study, compounds similar to this one were tested for their ability to influence ATPase activity:
- Findings : Compounds that stimulated ATPase activity showed potential as P-gp substrates, indicating their ability to modulate drug transport across cell membranes .
In Vivo Studies
Further investigations into the in vivo effects of the compound have indicated a reduction in tumor volume and weight without significant side effects in animal models. This suggests promising anticancer properties that warrant further exploration.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-6-7-12)11-13-5-4-8-16(13)9-10-18/h12-13,18H,4-11H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGZLUGGTWQZEC-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCN1CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C[C@@H]1CCCN1CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.